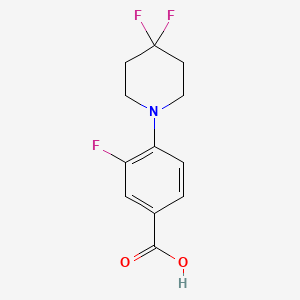

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid

Description

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid (CAS: 2365228-91-5) is a fluorinated benzoic acid derivative with a molecular formula of C₁₂H₁₂F₃NO₂ and a molecular weight of 259.23 g/mol. The compound features a benzoic acid backbone substituted with a fluorine atom at the 3-position and a 4,4-difluoropiperidin-1-yl group at the 4-position.

Properties

Molecular Formula |

C12H12F3NO2 |

|---|---|

Molecular Weight |

259.22 g/mol |

IUPAC Name |

4-(4,4-difluoropiperidin-1-yl)-3-fluorobenzoic acid |

InChI |

InChI=1S/C12H12F3NO2/c13-9-7-8(11(17)18)1-2-10(9)16-5-3-12(14,15)4-6-16/h1-2,7H,3-6H2,(H,17,18) |

InChI Key |

WIBNHSQHOQJTSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring:

Attachment of the benzoic acid moiety: The benzoic acid moiety is then attached to the piperidine ring through a nucleophilic substitution reaction.

Introduction of the fluorine atom on the benzoic acid:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid group and fluorinated piperidine ring participate in oxidation processes. Key findings include:

-

Ketone Formation : Treatment with potassium permanganate () under acidic conditions oxidizes the piperidine ring’s α-carbon (adjacent to nitrogen), yielding a ketone derivative.

-

Aromatic Ring Oxidation : Strong oxidizing agents like nitric acid () may further functionalize the aromatic ring, though steric hindrance from fluorine substituents limits regioselectivity.

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product |

|---|---|---|

| , 80°C | 4-(4,4-Difluoro-3-oxopiperidin-1-yl)-3-fluorobenzoic acid | |

| (conc.) | Reflux, 12 hrs | Nitro-substituted derivatives |

Reduction Reactions

The carboxylic acid group undergoes reduction under specific conditions:

-

Carboxylic Acid to Alcohol : Lithium aluminum hydride () in anhydrous ether reduces the -COOH group to a primary alcohol (-CHOH).

-

Piperidine Ring Stability : The difluoropiperidine ring remains intact under standard reduction conditions due to the strong C-F bonds.

Table 2: Reduction Reaction Outcomes

| Reagent | Solvent | Product | Yield* |

|---|---|---|---|

| Diethyl ether | 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzyl alcohol | ~75% (theoretical) |

*Yields estimated from analogous benzoic acid reductions.

Substitution Reactions

Fluorine atoms on both the aromatic and piperidine rings participate in nucleophilic substitution:

-

Aromatic Fluorine Replacement : The meta-fluorine (position 3) on the benzoic acid ring is susceptible to nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., , ) under high-temperature conditions .

-

Piperidine Ring Substitution : The difluoropiperidine moiety undergoes selective defluorination at the 4-position when treated with Grignard reagents (e.g., ), forming monofluoro derivatives .

Mechanistic Insight :

The electron-withdrawing effect of the carboxylic acid group activates the meta-fluorine for NAS, while steric protection from the piperidine ring limits para-substitution.

Esterification and Amidation

The carboxylic acid group readily forms derivatives:

-

Ester Synthesis : Reaction with alcohols (e.g., methanol) in the presence of yields methyl esters.

-

Amide Formation : Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) produces bioactive amides, as seen in HDAC inhibitor prototypes .

Table 3: Derivative Synthesis Examples

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Esterification | , | Solubility-enhancing prodrugs |

| Amidation | EDC, HOBt, | HDAC inhibitor candidates |

Coupling Reactions

The compound serves as a building block in metal-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : The aromatic ring undergoes coupling with boronic acids (e.g., phenylboronic acid) using Pd(PPh) as a catalyst, enabling biaryl synthesis .

-

Buchwald-Hartwig Amination : Palladium-mediated amination introduces amino groups at the meta position .

Stability Under Thermal and pH Conditions

-

Thermal Degradation : Decomposes above 250°C, releasing HF gas due to C-F bond cleavage.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes decarboxylation at pH > 10.

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, often through hydrogen bonding and van der Waals interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic Acid

A closely related compound is 4-(3,3-difluoropyrrolidin-1-yl)-3-fluorobenzoic acid (CAS: 2365228-59-5; C₁₁H₁₀F₃NO₂, MW: 245.20 g/mol). The key differences are:

- Ring System : The piperidine ring (6-membered) in the target compound is replaced by a pyrrolidine ring (5-membered) in the analog.

- Fluorination Pattern : Both compounds have difluorinated rings (4,4-difluoropiperidine vs. 3,3-difluoropyrrolidine), but the positions of fluorine substitution differ, altering steric and electronic properties.

Table 1: Comparative Structural and Physicochemical Properties

| Property | 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic Acid | 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic Acid |

|---|---|---|

| Molecular Formula | C₁₂H₁₂F₃NO₂ | C₁₁H₁₀F₃NO₂ |

| Molecular Weight | 259.23 g/mol | 245.20 g/mol |

| Ring Size | 6-membered (piperidine) | 5-membered (pyrrolidine) |

| Fluorine Positions | 4,4-difluoropiperidine | 3,3-difluoropyrrolidine |

| CAS Number | 2365228-91-5 | 2365228-59-5 |

Functional Group Analysis

- Acidic Properties: Both compounds retain the benzoic acid group, which confers acidity (pKa ~2-3 for similar derivatives). Fluorination at the 3-position may slightly lower the pKa compared to non-fluorinated analogs due to electron-withdrawing effects .

- Hydrogen Bonding: The carboxylic acid group and fluorine substituents enable hydrogen bonding, critical for crystal packing and target binding.

Biological Activity

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular structure features a piperidine ring substituted with fluorine atoms, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and comparative studies with related compounds.

Preliminary studies indicate that 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid may exhibit biological activities through various mechanisms:

- Cholinesterase Inhibition : Similar compounds have shown effectiveness as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

- Histone Deacetylase Inhibition : The introduction of fluorine atoms in the compound's structure may influence its ability to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation and cancer progression. Compounds with similar structures have demonstrated HDAC inhibitory activity .

Case Studies

-

Cholinesterase Inhibition Study :

A study synthesized derivatives of fluorobenzoic acid to evaluate their inhibitory effects on cholinesterases. The most active compounds exhibited IC50 values comparable to known inhibitors like tacrine, suggesting that fluorinated derivatives can be potent cholinesterase inhibitors . -

HDAC Inhibition :

Research on fluorinated derivatives has shown that increasing fluorination enhances potency against HDACs. For instance, compounds with multiple fluorine substitutions exhibited significantly lower IC50 values against HDAC isoenzymes compared to their non-fluorinated counterparts, indicating a promising avenue for developing anti-cancer agents .

Comparative Analysis

The biological activity of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid | C12H13F2N | 245.20 g/mol | Contains pyrrolidine instead of piperidine |

| 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid | C12H12F3N | 259.23 g/mol | Unique fluorinated structure |

| 2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid | C10H10F2N | 227.21 g/mol | Different position of the carboxylic group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.